N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
Description
N-({1-[3-(4-Ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a benzimidazole-derived compound featuring a 4-ethylphenoxypropyl substituent at the benzimidazole’s N1-position and a furan-2-carboxamide group at the C2-methyl position. The furylcarboxamide moiety may contribute to hydrogen bonding interactions, enhancing specificity for biological targets.
Properties
IUPAC Name |
N-[[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-18-10-12-19(13-11-18)29-16-6-14-27-21-8-4-3-7-20(21)26-23(27)17-25-24(28)22-9-5-15-30-22/h3-5,7-13,15H,2,6,14,16-17H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINYYUFDNFDRMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
-
Reactants :
Introduction of the 4-Ethylphenoxypropyl Chain
The 4-ethylphenoxypropyl group is introduced via nucleophilic substitution or alkylation.
Stepwise Protocol:
-
Synthesis of 3-(4-Ethylphenoxy)propyl Halide :
-
Alkylation of Benzimidazole :
Coupling with 2-Furoyl Chloride
The final step involves amide bond formation between the benzimidazole intermediate and 2-furoyl chloride.
Reaction Details:
-
Reactants :
Industrial-Scale Optimization
Industrial methods prioritize cost efficiency and scalability:
-
Continuous Flow Reactors : Enhance control over exothermic reactions (e.g., alkylation).
-
Catalytic Methods : Use Cu(I) or Pd catalysts for coupling steps, reducing side reactions.
-
Purification : Recrystallization from ethanol/water mixtures (60:40 v/v) achieves >95% purity.
Comparative Analysis of Methods
| Step | Laboratory-Scale Yield | Industrial-Scale Yield | Key Catalysts |
|---|---|---|---|
| Benzimidazole Core | 70–85% | 80–88% | Polyphosphoric acid |
| Alkylation | 65–80% | 75–85% | NaH/K₂CO₃ |
| Amide Coupling | 60–75% | 70–78% | Triethylamine |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Substitution: The ethylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its interaction with various biological macromolecules.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its therapeutic potential and safety profile.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting cellular processes . The ethylphenoxy and furan groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. In contrast, the ethyl group in the target compound contributes to lipophilicity, which may improve tissue penetration .
- Steric Effects : The 3-methyl group in ’s compound introduces steric hindrance, which could modulate interactions with hydrophobic binding pockets .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity: The 4-ethylphenoxy group in the target compound increases logP compared to chloro or methoxy analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .
- Metabolic Stability : Chloro substituents () may slow hepatic metabolism by cytochrome P450 enzymes, whereas the ethyl group in the target compound could facilitate oxidative degradation .
- Hydrogen Bonding : The furylcarboxamide group common to all compounds may engage in hydrogen bonding with target proteins, as seen in benzimidazole-based kinase inhibitors .
Biological Activity
N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which combines a benzimidazole moiety with a furylcarboxamide group. The molecular formula is , and its molecular weight is approximately 330.39 g/mol. The structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 330.39 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C1=CC=CC=C1C(=O)N2C=CN=C(C=C2)C(=O)O |
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has shown promising cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and melanoma cells. This is believed to occur via the induction of apoptosis and disruption of cell cycle progression.
- Hypoxia-Inducible Factor (HIF) Pathway Modulation : Studies suggest that it may act as a hypoxia-selective agent, targeting tumor cells in low oxygen environments by inhibiting HIF pathways, which are crucial for tumor survival and growth under hypoxic conditions.
- DNA Damage Induction : The compound has been observed to cause DNA damage in cancer cells, leading to cell death through caspase-dependent pathways.
Cytotoxicity Assays
A series of studies have evaluated the cytotoxic effects of this compound using various assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Adenocarcinoma) | 15 | Apoptosis induction |
| WM115 (Malignant Melanoma) | 12 | DNA damage and cell cycle arrest |
These results indicate that the compound has significant potential as an anticancer agent.
Case Studies
- Study on Anticancer Properties : In a study published in PubMed, researchers evaluated several benzimidazole derivatives, including this compound, for their cytotoxic properties against hypoxic tumor cells. The results indicated that the compound effectively induced apoptosis in A549 cells through caspase activation and DNA damage, highlighting its potential as a hypoxia-selective therapeutic agent .
- Mechanistic Insights : Further research explored the interaction of this compound with HIF pathways, suggesting that it could inhibit HIF1α activity, thereby reducing tumor growth in hypoxic conditions. This was evidenced by decreased expression levels of HIF target genes in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
